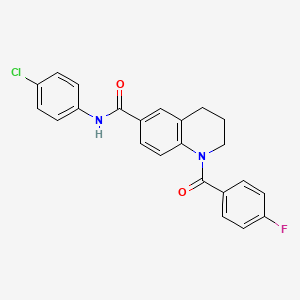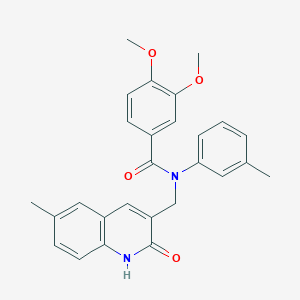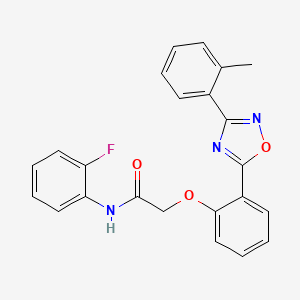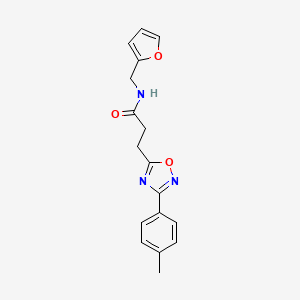
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FTOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. FTOB is a fluorescent probe that has been widely used as a sensor for detecting and measuring the concentration of oxygen in biological samples.
Wirkmechanismus
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a fluorescent probe by undergoing a chemical reaction with oxygen. The reaction results in the formation of a fluorescent product that emits light at a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of oxygen. This compound is a reversible probe, which means that it can be used repeatedly to measure oxygen concentration.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It does not interfere with cellular metabolism or alter cellular functions. This compound is a highly specific probe that only reacts with oxygen and does not react with other molecules in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a fluorescent probe for measuring oxygen concentration. It is highly specific, non-toxic, and reversible. It can be used to measure oxygen concentration in real-time, and it does not require any special equipment or expertise. However, this compound has some limitations as well. It has a limited dynamic range, which means that it can only measure oxygen concentration within a narrow range. It is also sensitive to temperature and pH changes, which can affect its accuracy.
Zukünftige Richtungen
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has enormous potential for future research in various scientific fields. Some of the future directions for this compound research include developing new fluorescent probes with improved properties, studying the oxygenation status of tumors in vivo, and monitoring the efficacy of cancer therapies in real-time. This compound can also be used to study the oxygen consumption rate of different tissues and organs and to monitor the effects of hypoxia on cellular metabolism. In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying oxygen concentration in biological samples.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis are furfurylamine, p-tolyl hydrazine, and 3-bromo propionyl chloride. The reaction involves the condensation of furfurylamine with p-tolyl hydrazine to form the intermediate compound, which is then reacted with 3-bromo propionyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used as a fluorescent probe for detecting oxygen concentration in biological samples. It has been used in various scientific fields such as biochemistry, physiology, and pharmacology. This compound has been used to study the oxygen consumption rate of cells, tissues, and organs. It has also been used to study the effects of hypoxia on cellular metabolism. This compound has been used to study the oxygenation status of tumors and to monitor the efficacy of cancer therapies.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLSFLXNPCHNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

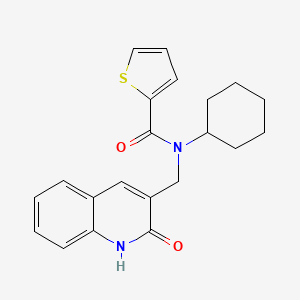
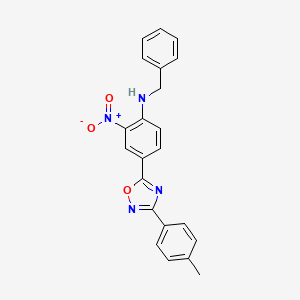



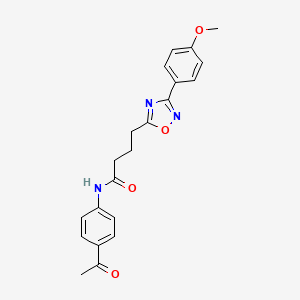

![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
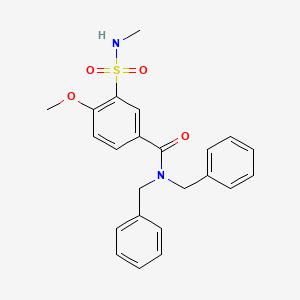
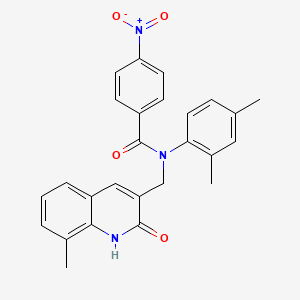
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
